B1576951 Phylloseptin-1

Phylloseptin-1

Cat. No.: B1576951
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-1 (PSN-1) is a cationic, broad-spectrum antimicrobial peptide (AMP) originally isolated from the skin secretion of Phyllomedusinae frogs, such as Phyllomedusa azurea . This peptide consists of 19 amino acid residues (FLSLIPHAINAVSAIAKHN-NH2) and features a C-terminal amidation, which is crucial for its stability and activity . As a member of the phylloseptin family, it shares a highly conserved N-terminal sequence and demonstrates a potent, broad-spectrum of bioactivities valuable for infectious disease and microbiology research. The primary mechanism of action for this compound involves permeabilizing and disrupting microbial cell membranes . Its cationic nature allows for initial electrostatic interactions with negatively charged molecules on the envelopes of pathogens, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria . In membrane-mimetic environments, the peptide adopts an amphipathic α-helical conformation, enabling it to integrate into and disrupt the lipid bilayer, leading to cell lysis and death . This membrane-disrupting activity is effective against a range of planktonic ESKAPE microorganisms and the yeast Candida albicans . In research applications, this compound has demonstrated significant leishmanicidal activity. Studies show it is effective against the intracellular amastigote form of Leishmania amazonensis within macrophages, reducing both the number of infected cells and the number of amastigotes per cell, highlighting its potential as a template for new antiparasitic therapeutics . Furthermore, the peptide has shown promising anti-proliferative activity against several human cancer cell lines, suggesting value in oncological research . Its relatively low cytotoxicity against normal mammalian cells and negligible hemolytic activity at effective antimicrobial concentrations make it a candidate with a favorable therapeutic index for further investigation .

Properties

bioactivity

Antibacterial

sequence

FLSLIPHAINAVSAIAKHN

Origin of Product

United States

Isolation, Identification, and Biosynthetic Analysis of Phylloseptin 1

Methodologies for Phylloseptin-1 Isolation from Natural Sources

The primary source for the isolation of this compound is the skin secretion of Phyllomedusine frogs, such as Phyllomedusa sauvagii and Phyllomedusa hypochondrialis. embrapa.brird.fr The process begins with the gentle stimulation of the frog's skin to induce the release of the defensive secretions, which are then collected.

The crude secretion undergoes initial preparation, which includes lyophilization (freeze-drying) to preserve the peptide integrity. This is followed by reconstitution in a solution like 0.1% trifluoroacetic acid (TFA) in water. The extract is then subjected to a prepurification step, often using a C-18 Sep-Pak cartridge, to separate the peptide-rich components from other molecules in the secretion. plos.org

The core of the isolation process relies on chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the principal method used for the fractionation and purification of the crude extract. plos.orgmdpi.com The extract is passed through a C-18 column, and a linear gradient of an organic solvent, typically acetonitrile (B52724) in 0.1% TFA/water, is applied to elute the peptides based on their hydrophobicity. plos.org Fractions are collected at regular intervals and monitored for the presence of peptides. plos.orgmdpi.com

Advanced Spectrometric and Chromatographic Identification of this compound and its Analogs

Following isolation, the identification and structural characterization of this compound and its analogs are carried out using a combination of advanced analytical techniques.

Mass Spectrometry (MS) is a cornerstone of this process. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is employed to determine the molecular masses of the peptides in the HPLC fractions with high accuracy. plos.orgmdpi.com This allows for the initial identification of fractions containing peptides with masses corresponding to known or predicted phylloseptins. plos.org

For definitive sequence identification, Tandem Mass Spectrometry (MS/MS) is utilized. plos.orgmdpi.com In this technique, a specific peptide ion (the parent ion) is selected and fragmented through collision-induced dissociation. The resulting fragment ions (b and y ions) are analyzed to determine the amino acid sequence of the peptide. plos.org This method is also crucial for confirming post-translational modifications, such as the C-terminal amidation, which is a common feature of phylloseptins. mdpi.com A reduction of 1 Da in the mass-to-charge ratio of the y2-ion is indicative of this amidation. mdpi.com

Automated Edman degradation can also be used to corroborate the amino acid sequence obtained from MS/MS analysis, providing a sequential determination of amino acids from the N-terminus of the peptide. embrapa.br

The combination of RP-HPLC and mass spectrometry has been successfully used to identify not only this compound (also referred to as PLS-S1) but also several of its analogs, such as PLS-S2, PLS-S3, PLS-S4, and PLS-S5, from the skin secretions of Phyllomedusa sauvagii. ird.frplos.org

Technique Purpose in this compound Identification
RP-HPLC Purification and separation of peptides from crude skin secretion. plos.orgmdpi.com
MALDI-TOF MS Accurate determination of the molecular mass of purified peptides. plos.orgmdpi.com
Tandem MS (MS/MS) De novo sequencing of the peptide's primary structure and confirmation of post-translational modifications. plos.orgmdpi.com
Edman Degradation Sequential N-terminal amino acid sequencing to verify the primary structure. embrapa.br

Molecular Cloning and Transcriptomic Analysis of this compound Precursor Encoding cDNAs

To understand the genetic origin of this compound, researchers employ molecular cloning and transcriptomic analysis. This "shotgun" cloning approach involves constructing a cDNA library from the mRNA extracted from the frog's skin secretion. mdpi.comfrontiersin.orgnih.gov

The process begins with the synthesis of double-stranded cDNA from the extracted poly(A)+ mRNA. core.ac.uk Degenerate primers, designed based on highly conserved regions of known amphibian antimicrobial peptide precursor sequences, are used in conjunction with a universal primer in polymerase chain reaction (PCR) to amplify the cDNAs encoding these precursors. mdpi.comnih.gov

The amplified cDNA products are then cloned into a vector and sequenced. core.ac.uk Analysis of the resulting nucleotide sequences reveals the open-reading frame (ORF) that encodes the this compound precursor peptide. mdpi.comfrontiersin.org These precursors typically have a conserved architecture. mdpi.comnih.gov

Post-Translational Modifications and Biosynthetic Pathway Insights for this compound

The cDNA sequences of this compound precursors provide critical insights into its biosynthesis and the necessary post-translational modifications. The translated open-reading frame of a typical phylloseptin precursor reveals a multi-domain structure. mdpi.comnih.govresearchgate.net

A typical precursor consists of:

A putative signal peptide: A sequence of approximately 22 amino acids at the N-terminus that directs the precursor to the secretory pathway. mdpi.comnih.gov

An acidic spacer domain: This region follows the signal peptide. mdpi.com

A propeptide convertase cleavage site: A classical dibasic cleavage site, typically Lys-Arg (-KR-), is found immediately preceding the mature peptide sequence. mdpi.comnih.gov This site is recognized by proprotein convertase enzymes that excise the mature peptide from the precursor. mdpi.com

The mature peptide domain: This is the 19-amino acid sequence of this compound. mdpi.com

A C-terminal glycine (B1666218) residue: This glycine serves as the donor for the C-terminal amidation of the mature peptide, a crucial modification for the biological activity of many phylloseptins. mdpi.comnih.govmdpi.com

The analysis of precursor cDNAs from various Phyllomedusa species has shown that while the mature peptide sequences can vary, the signal peptide and acidic spacer regions are often highly conserved. ird.frfrontiersin.org This conservation has been instrumental in designing primers for the discovery of new phylloseptin family members. ird.frplos.org

Precursor Domain Function
Signal Peptide Directs the precursor to the secretory pathway. mdpi.comnih.gov
Acidic Spacer Domain A spacer region within the precursor. mdpi.com
-Lys-Arg- Cleavage Site Recognition site for proprotein convertases to release the mature peptide. mdpi.comnih.gov
Mature Peptide The final, biologically active this compound sequence. mdpi.com
C-terminal Glycine Donor for post-translational amidation. mdpi.comnih.gov

Structural Elucidation and Conformational Dynamics of Phylloseptin 1

High-Resolution Spectroscopic Techniques for Phylloseptin-1 Secondary and Tertiary Structure Determination (e.g., NMR, CD Spectroscopy)

The three-dimensional structure of this compound has been extensively investigated using high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. nih.gov These techniques reveal that PS-1's conformation is highly dependent on its environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation. plos.orgresearchgate.net However, upon interaction with membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures or phospholipid vesicles, it undergoes a significant conformational change to a well-defined α-helical structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR studies have been instrumental in determining the atomic-level structure of PS-1. nih.gov In a 60% TFE solution, which mimics the hydrophobic environment of a cell membrane, NMR data confirmed a high degree of helicity. embrapa.brdoi.org Analysis of Nuclear Overhauser Effect (NOE) data and α-carbon chemical shifts indicated that the helical segment in PS-1 spans from residue 5 to 18. embrapa.brnih.gov Solid-state NMR spectroscopy on PS-1 reconstituted into oriented phospholipid bilayers provided further details on its topology, revealing specific atomic alignments relative to the membrane. nih.govnih.gov For instance, the ¹⁵N chemical shift of ¹⁵N-labeled Alanine-14 was measured at 104 ppm, a value indicative of its helical environment and orientation within the bilayer. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides. mdpi.comcreative-proteomics.com For this compound, CD spectra in aqueous buffer show a single negative band around 198 nm, which is characteristic of a random coil. researchgate.net In contrast, when exposed to membrane-mimetic environments like sodium dodecyl sulfate (B86663) (SDS) micelles or TFE, the spectra transform dramatically. plos.orgresearchgate.net They exhibit the characteristic double minima at approximately 208 nm and 222 nm, and a maximum at 193 nm, which are hallmarks of an α-helical conformation. plos.orgmdpi.com Deconvolution of CD spectra has allowed for the quantification of this helical content. For PS-1, studies have reported helical contents of 53% in 30% TFE and 70% in 60% TFE. embrapa.br

TechniqueEnvironmentKey Findings & DataCitation
Solution NMR 60% TFE/waterDefined α-helical structure from residue 5 to 18. embrapa.brnih.gov
Solid-State NMR Oriented POPC Bilayers¹⁵N chemical shift of Ala-14 is 104 ppm, indicating specific helical alignment. nih.gov
CD Spectroscopy Aqueous Buffer (PBS)Single negative band at ~198 nm, indicating random coil conformation. researchgate.net
CD Spectroscopy 30% TFE/waterHelical content estimated at 53%. embrapa.br
CD Spectroscopy 60% TFE/waterHelical content estimated at 70%. embrapa.br
CD Spectroscopy SDS MicellesCharacteristic α-helical spectra with minima at ~208 nm and 222 nm. plos.orgresearchgate.net

Conformational Behavior and Stability of this compound in Membrane-Mimetic Environments

The transition from a disordered state in water to a stable α-helix in membrane-mimetic environments is a critical feature of this compound's function. nih.gov This conformational change is driven by the peptide's interaction with the anisotropic and hydrophobic character of the lipid environment. unesp.br

In environments like TFE/water mixtures, SDS micelles, and phospholipid vesicles, PS-1 consistently folds into an amphipathic α-helix. nih.govplos.org This structure positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating its interaction with and insertion into the lipid bilayer. plos.org The helical structure of PS-1 in these environments is notably stable. nih.gov This stability is attributed to several factors, including hydrophobic interactions and the stabilizing effect of electrostatic interactions between cationic residues (like Lysine-17 and Histidine-18) and the negative end of the helix dipole moment. nih.govnih.gov

Solid-state NMR studies have provided precise details about the orientation and stability of PS-1 within a model membrane made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov These investigations revealed that while other phylloseptins (PS-2 and PS-3) adopt a perfect in-plane alignment with the membrane surface, the helix of PS-1 is slightly tilted by approximately 8°. nih.govnih.govresearchgate.net This tilt is thought to ensure that the charged lysine (B10760008) residue at position 17 remains exposed to the aqueous phase, optimizing its interaction with the membrane surface. nih.gov

Membrane-Mimetic EnvironmentObserved Conformation of this compoundKey Stability/Orientation DataCitation
TFE/water Amphipathic α-helixHelical content reaches 74%. embrapa.brnih.gov embrapa.brnih.gov
SDS Micelles Amphipathic α-helixForms a well-behaved helical structure upon binding. plos.org plos.orgresearchgate.net
POPC Phospholipid Bilayers Tilted α-helixThe helix deviates from a perfect in-plane alignment by ~8°. nih.govnih.gov nih.govnih.gov
POPC/POPS Vesicles Amphipathic α-helixHigh content of helical conformation observed. embrapa.br embrapa.br

Influence of pH and Ionic Strength on this compound Conformation

The conformation and activity of this compound can be influenced by environmental factors such as pH and ionic strength. The presence of two histidine residues in the PS-1 sequence is particularly relevant to its pH sensitivity. embrapa.br The side chain of histidine has a pKa value near physiological pH (~6.5), meaning its protonation state and charge can change in response to small shifts in acidity. plos.orgird.fr

High ionic strength, resulting from increased salt concentrations, can potentially weaken the biological effect of many antimicrobial peptides. nih.govmdpi.com This is because the increased concentration of ions in the solution can shield the electrostatic interactions between the cationic peptide and the anionic membrane surface, hindering the initial binding step that precedes the coil-to-helix conformational change and membrane insertion. mdpi.com

Structural Comparison of this compound with Other Phylloseptin Family Members

The phylloseptin family comprises several highly homologous peptides that share a conserved N-terminal sequence but differ in the amino acid composition of their C-terminal regions. nih.govnih.gov These subtle sequence variations lead to significant differences in their three-dimensional structures and biological activities. nih.govnih.gov

A detailed comparison between this compound (PS-1), Phylloseptin-2 (PS-2), and Phylloseptin-3 (PS-3) highlights these structure-function relationships. nih.govembrapa.br All three peptides are 19 amino acids long and have amidated C-termini. nih.gov However, they differ in their net charge and the specific residues at positions 14, 15, 16, 17, and 19. embrapa.brresearchgate.net

NMR and CD studies show that while all three form helices in membrane-mimetic environments, the extent and stability of the helix differ. nih.govnih.gov PS-2 exhibits the highest degree of helicity (79%, residues 5-19), followed by PS-1 (74%, residues 5-18), and finally PS-3 (58%, residues 5-15). embrapa.brnih.gov These differences are largely attributed to the nature of the residues near the C-terminus. PS-1 and PS-2 possess two cationic residues in this region (Lys17/His18 for PS-1; His17/His18 for PS-2), which can interact favorably with the negative end of the helix dipole, stabilizing the helical conformation. nih.gov In contrast, PS-3 has only one potentially cationic residue (His18) and a neutral asparagine at position 17, leading to a less stable and shorter C-terminal helix. nih.govnih.gov

FeatureThis compound (PS-1)Phylloseptin-2 (PS-2)Phylloseptin-3 (PS-3)Citation
Sequence FLSLIPHAAIAK HN -NH₂FLSLIPHATLVHH F**-NH₂FLSLIPHAALA NHG -NH₂ embrapa.brnih.gov
Net Charge (pH 7) +2+2+1 ird.fr
Helical Region (in TFE) Residues 5-18Residues 5-19Residues 5-15 embrapa.brnih.gov
% Helicity 74%79%58% embrapa.brnih.gov
Membrane Alignment Tilted by ~8°In-planeIn-plane nih.gov

Mechanisms of Action of Phylloseptin 1 at the Molecular and Cellular Level

Elucidation of Phylloseptin-1 Interactions with Microbial Cell Membranes

The initial and most critical step in this compound's antimicrobial action is its interaction with the microbial cell membrane. This process is driven by the peptide's physicochemical properties, which facilitate a strong and specific attraction to the microbial surface, ultimately compromising the membrane's structural and functional integrity. plos.org

The antimicrobial activity of this compound is fundamentally linked to its ability to permeabilize and disrupt the plasma membrane of target cells. frontiersin.org It is speculated that the peptide first binds to the microbial surface and then undergoes a conformational change, adopting an amphipathic α-helical structure. plos.orgnih.gov This structure is crucial for its insertion into the membrane, which, upon reaching a critical concentration, leads to the collapse of the membrane. plos.orgnih.gov

Several models describe the membrane disruption by AMPs, including the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.gov Research suggests that this compound and its analogues may act through the toroidal pore model . mdpi.com In this model, the peptides insert into the lipid bilayer and, along with the lipid molecules, bend to form a water-filled channel, or pore. mdpi.comnih.gov This pore formation disrupts the electrochemical gradient and leads to an osmotic imbalance, causing cell lysis. upf.edu

Alternatively, the carpet model has also been proposed, particularly at high peptide concentrations. mdpi.comnih.gov In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, forming micellar structures and causing a general disintegration of the lipid bilayer. plos.orgnih.govnih.govresearchgate.net Studies using differential scanning calorimetry have shown that this compound disrupts the acyl chain packing of lipid bilayers, which can lead to the formation of local cracks and the ultimate breakdown of the microbial membrane. plos.orgnih.govresearchgate.net

The specificity of this compound for microbial cells over host cells is largely attributed to its cationic nature and the composition of microbial membranes. plos.orgupf.edu this compound possesses a net positive charge, which is essential for its initial electrostatic attraction to the negatively charged components prevalent on microbial surfaces. plos.orgfrontiersin.org

These anionic components include:

Lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov

Lipoteichoic acids in the cell wall of Gram-positive bacteria. frontiersin.orgnih.gov

Negatively charged phospholipids (B1166683) (anionic lipids) that are more abundant in microbial membranes compared to the zwitterionic (neutral) phospholipids that dominate mammalian cell membranes. plos.orgfrontiersin.orgupf.edu

This electrostatic interaction facilitates the accumulation of the peptide on the microbial surface, a prerequisite for membrane insertion and permeabilization. explorationpub.com The strong binding affinity of this compound for anionic lipid bilayers has been confirmed through biophysical studies using model membrane systems. plos.orgnih.govresearchgate.net

Membrane Permeabilization and Disruption Models (e.g., Pore Formation, Carpet Model)

Intracellular Targets and Signaling Pathways Modulated by this compound

While membrane disruption is the primary mechanism of action for this compound, some AMPs are known to translocate across the cell membrane to interact with internal cellular components. nih.govupf.edunih.gov

Once inside the cell, some AMPs can interfere with vital life processes. nih.govresearchgate.net This can occur through various mechanisms, such as binding to nucleic acids to inhibit DNA and RNA synthesis or interacting with ribosomes to halt protein production. nih.govresearchgate.netmedchemexpress.com For instance, certain proline-rich AMPs are known to interfere with protein synthesis by binding to ribosomes. nih.gov While these intracellular mechanisms are established for some AMPs, the primary lethal action of this compound is consistently reported as membrane permeabilization. nih.govresearchgate.net Direct evidence specifically demonstrating that this compound inhibits DNA, RNA, or protein synthesis in target microbes is not extensively documented, with membrane lysis being the principal cause of cell death. plos.orgnih.gov

In a non-human model involving macrophages infected with Leishmania amazonensis, this compound demonstrated an ability to modulate oxidative stress responses. mdpi.comnih.gov Reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) are crucial for the host's defense against pathogens but can also contribute to tissue damage during inflammation. nih.gov

A study found that a high concentration of this compound (32 µM) significantly reduced the levels of hydrogen peroxide in both infected and uninfected macrophages. mdpi.comnih.gov This suggests a potential antioxidant activity, where the peptide may help to mitigate oxidative damage. nih.gov By simultaneously killing the parasite and down-modulating the production of potentially harmful reactive molecules, this compound might help protect the host from the immunopathology associated with the infection. nih.gov

Interference with Essential Cellular Processes (e.g., DNA/RNA Synthesis, Protein Production)

Immunomodulatory Mechanisms of this compound in Non-Human Models

Beyond its direct antimicrobial effects, this compound can also modulate the host's immune response, a characteristic of many host defense peptides. nih.gov These effects have been observed in in vitro studies using non-human models, such as murine macrophages. mdpi.comnih.gov

In macrophages infected with Leishmania amazonensis, this compound was shown to influence the production of key cytokines in a concentration-dependent manner. mdpi.comnih.gov

Tumor Necrosis Factor-alpha (TNF-α): The secretion of this pro-inflammatory cytokine tended to increase with higher concentrations of this compound. mdpi.comnih.gov Elevated TNF-α is known to enhance the defense response of macrophages against Leishmania, suggesting that this modulation contributes to the parasite's destruction. mdpi.comnih.gov

Interleukin-12 (IL-12): The effect on IL-12, a cytokine crucial for cellular immunity, was also concentration-dependent. mdpi.comnih.gov It was observed to be both up- and down-regulated in infected macrophages, indicating a complex regulatory role. nih.govresearchgate.net

Nitric Oxide (NO) and Transforming Growth Factor-beta (TGF-β): this compound had minimal effect on the production of NO, another key microbicidal molecule, and the release of the immunoregulatory cytokine TGF-β. mdpi.comnih.gov

These findings suggest that this compound does not just act as a direct killing agent but also orchestrates the host's immune response to more effectively clear the pathogen. nih.gov

Regulation of Cytokine Production and Immune Cell Activation

This compound has been shown to modulate the immune response by influencing the production of key signaling molecules known as cytokines and by activating various immune cells. This regulation is crucial in orchestrating the body's defense against pathogens.

Research has demonstrated that this compound can alter the levels of several inflammatory and immunomodulatory markers. nih.govrepec.org In studies involving macrophages infected with Leishmania amazonensis, treatment with this compound led to a concentration-dependent effect on the secretion of Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Generally, the levels of these cytokines tended to increase with higher concentrations of this compound. nih.govrepec.orgmdpi.com The increase in TNF-α is significant as it enhances the defense mechanisms of macrophages against pathogens like Leishmania. nih.govmdpi.com

The effect of this compound on IL-12 production is particularly noteworthy. IL-12 is instrumental in stimulating the Th1 immune response, which is a primary defense mechanism against intracellular parasites such as Leishmania. nih.gov In non-infected macrophages, this compound was observed to upregulate the production of IL-12p70. nih.gov However, in infected macrophages, the peptide exhibited a dual effect, both up- and down-modulating IL-12p70 production depending on its concentration. nih.govresearchgate.net At a high concentration (32 µM), it decreased IL-12p70 production, a phenomenon that might be linked to regulatory feedback mechanisms within the macrophages, possibly involving the production of the anti-inflammatory cytokine IL-10. nih.gov

Conversely, this compound had a minimal impact on the release of Transforming Growth Factor-beta (TGF-β) and the production of nitric oxide (NO) in the same study. nih.govrepec.orgmdpi.com It did, however, reduce the levels of hydrogen peroxide in both infected and uninfected macrophages at its highest tested concentration. nih.govrepec.orgmdpi.com

The immunomodulatory effects of this compound suggest that it can favor the host's defense by diminishing the pathological consequences of an infection while simultaneously exerting its direct antimicrobial activity. nih.govresearchgate.net These actions highlight the peptide's potential to not only directly target pathogens but also to beneficially modulate the host's immune response.

Cytokine/MoleculeEffect of this compoundCell TypeStudy Context
TNF-α Increased releaseMacrophagesIn vitro infection with Leishmania amazonensis
IL-12 Concentration-dependent modulation (upregulation in non-infected, up- and down-regulation in infected cells)MacrophagesIn vitro infection with Leishmania amazonensis
TGF-β Little to no effect on releaseMacrophagesIn vitro infection with Leishmania amazonensis
Nitric Oxide (NO) Slight increase at lower concentrations in uninfected cells, little effect overallMacrophagesIn vitro infection with Leishmania amazonensis
**Hydrogen Peroxide (H₂O₂) **Reduced levels at high concentrationsMacrophagesIn vitro infection with Leishmania amazonensis

Adjuvant Activities of this compound

Beyond its direct effects on immune cells and cytokine production, this compound exhibits adjuvant properties, meaning it can enhance the specific immune response to an antigen. explorationpub.comexplorationpub.com Adjuvants are critical components of vaccines, helping to initiate a more robust and long-lasting immunity. medcraveonline.com

Antimicrobial peptides (AMPs) in general, including this compound, can act as adjuvants by promoting the cooperation between immune cells and boosting the production of antibodies. explorationpub.comexplorationpub.com They are part of the innate immune system but can help in activating the adaptive immune response, which is responsible for generating immunological memory. ubc.ca

The adjuvant activity of AMPs has been demonstrated in studies where they are administered with an antigen. For instance, defensins, another class of AMPs, when given to mice with ovalbumin, led to an increased production of specific IgG and IgM antibodies, indicating an enhanced systemic immune response. explorationpub.commdpi.com This suggests that peptides like this compound could similarly be used to improve the efficacy of vaccines by strengthening the antibody response against the targeted pathogen.

The ability of this compound and other AMPs to stimulate both innate and adaptive immunity makes them promising candidates for development as vaccine adjuvants. explorationpub.com By enhancing the host's immune response to antigens, they could contribute to the creation of more effective preventative treatments against a range of infectious diseases.

Structure Activity Relationship Sar Studies of Phylloseptin 1 and Its Analogs

Impact of Amino Acid Substitutions on Phylloseptin-1 Biological Activity

The substitution of specific amino acids in the this compound sequence is a primary strategy for modulating its biological activity. Research has consistently shown that altering the peptide's composition can dramatically affect its antimicrobial and cytotoxic profiles.

A significant focus of these studies has been on enhancing the peptide's net positive charge, or cationicity, which is a key factor in the initial electrostatic attraction to negatively charged microbial membranes. dovepress.comnih.gov The substitution of neutral or hydrophobic residues with cationic amino acids, most commonly lysine (B10760008) (Lys), has proven to be an effective method for boosting antimicrobial potency. For example, in a study on Phylloseptin-PT, a naturally weak antimicrobial peptide, cationicity-enhanced analogs (PS-PT1 and PS-PT2) were designed. These analogs, with strategic substitutions creating a higher positive charge, exhibited a significantly broader spectrum and increased antimicrobial activity. PS-PT1 showed a 4-fold enhancement in inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans, while PS-PT2 demonstrated a remarkable 32-fold increase in inhibitory activity against the same organisms. mdpi.com

Similarly, studies on Phylloseptin-PHa involved creating analogs with enhanced cationicity by substituting alanine (B10760859) (Ala) with lysine. The resulting analog, PSPHa1, displayed more potent activity against S. aureus, C. albicans, and methicillin-resistant S. aureus (MRSA) compared to the parent peptide. nih.gov Another study on Phylloseptin-TO2 (PSTO2) designed several analogs (7K, 18K, SR, and SR2) by replacing uncharged amino acids with lysine. These substitutions led to enhanced antimicrobial effects, with some analogs showing a more than 32-fold improvement in activity against certain bacterial strains. mdpi.comnih.gov

In addition to L-amino acids, the incorporation of their D-isomers has been explored. Substituting L-lysine with D-lysine in analogs of Phylloseptin-TO2 and Phylloseptin-PT resulted in peptides (e.g., SRD7, SR2D10) with significant antimicrobial effects, particularly against S. aureus and MRSA, but with the added benefit of reduced hemolytic activity and cytotoxicity, thereby increasing their therapeutic index. mdpi.comresearchgate.net

The position of the substitution is also critical. For instance, one study noted that a single amino acid difference at position 10 (Glycine to Threonine) between two phylloseptin peptides resulted in a two-fold increase in antibacterial activity against S. aureus and E. coli. nih.gov This highlights that even subtle changes, when positioned correctly, can have a substantial impact on biological function.

PeptideModification vs. Parent PeptideOrganismMIC (µM) of ParentMIC (µM) of AnalogFold Change in Potency
Phylloseptin-PT2Cationicity-enhanced substitutionsS. aureus>51216>32x
Phylloseptin-PT2Cationicity-enhanced substitutionsE. coli>51216>32x
Phylloseptin-PT2Cationicity-enhanced substitutionsC. albicans5121632x
Phylloseptin-PHa1Ala to Lys substitutionS. aureus842x
Phylloseptin-PHa1Ala to Lys substitutionMRSA842x
Phylloseptin-TO2 analog (SR)Lysine substitutionsA. baumannii128432x

Role of Peptide Length and Truncation in this compound Functional Efficacy

The length of an antimicrobial peptide is a critical parameter that influences its structural stability, mechanism of action, and cost-effectiveness for potential therapeutic use. Most naturally occurring phylloseptins, and indeed many AMPs, are relatively short, typically comprising 19 to 21 amino acid residues. nih.gov This compact size is believed to be optimal for forming the amphipathic α-helical structure required for membrane interaction and disruption.

While specific, systematic truncation studies on this compound are not extensively detailed in the available literature, general principles from AMP research provide valuable insights. Truncation, the process of shortening the peptide chain from either the N- or C-terminus, can have profound effects. For many AMPs, the entire sequence is necessary for full biological activity. researchgate.net The highly conserved N-terminal region of phylloseptins (FLSLIP-) is considered crucial for their function. mdpi.com Removal of key residues from this or other domains could disrupt the delicate balance of hydrophobicity and amphipathicity, leading to a loss of antimicrobial efficacy.

Influence of Hydrophobicity, Cationicity, and Amphipathicity on this compound Bioactivity and Selectivity

The biological activity of this compound and its analogs is governed by a complex interplay between three key physicochemical properties: hydrophobicity, cationicity, and amphipathicity. The precise balance of these characteristics dictates the peptide's potency against microbes and its toxicity toward host cells. dovepress.comfrontiersin.orgnih.gov

Cationicity , the net positive charge of the peptide, is fundamental to its initial interaction with target cells. dovepress.com The surfaces of bacterial membranes are rich in negatively charged components like lipopolysaccharides (LPS) and teichoic acids, leading to a strong electrostatic attraction with the cationic peptide. nih.govfrontiersin.org Increasing cationicity, often by adding lysine residues, generally enhances antimicrobial activity. nih.govapplyindex.com

Hydrophobicity , determined by the number and type of non-polar amino acid residues, drives the insertion of the peptide into the lipid bilayer of the cell membrane. nih.gov Once attracted to the membrane surface by electrostatic forces, the hydrophobic face of the peptide interacts with the fatty acyl chains of the membrane lipids, leading to permeabilization and cell death. dovepress.com However, excessive hydrophobicity can lead to a loss of selectivity. Highly hydrophobic peptides are more likely to interact with the zwitterionic membranes of mammalian cells (like erythrocytes), resulting in increased hemolytic activity and general cytotoxicity. nih.govfrontiersin.org

Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic (cationic) residues when the peptide adopts its secondary structure, typically an α-helix in a membrane environment. This arrangement creates a molecule with two distinct faces: a non-polar, hydrophobic face that penetrates the membrane core and a polar, cationic face that remains at the lipid-water interface. applyindex.com A well-defined amphipathic structure is essential for potent membrane disruption. dovepress.com However, much like hydrophobicity, very high amphipathicity can lead to non-selective membrane lysis, damaging both microbial and host cells. nih.gov

The key to developing effective and safe phylloseptin-based therapeutics lies in optimizing the balance between these properties. For instance, a study on Phylloseptin-PHa analogs found that simply increasing cationicity or hydrophobicity was not enough; a careful balance was required to maximize antimicrobial potency while minimizing toxicity to mammalian cells. dovepress.comresearchgate.net It was determined that for a peptide with a net charge of +6, the hydrophobicity should be kept below a specific threshold to avoid significant hemolytic activity. applyindex.com This delicate equilibrium ensures that the peptide is drawn to and disrupts microbial membranes preferentially, forming the basis of its therapeutic selectivity.

Rational Design Principles for Enhanced this compound Analogs

Rational design involves the targeted modification of a peptide's primary structure to improve its therapeutic properties based on an understanding of its SAR. acs.org For this compound, the goal is to create analogs with enhanced antimicrobial efficacy, improved stability, and greater selectivity for pathogens over host cells. mdpi.comresearchgate.net Several key principles guide this process:

Enhancing Cationicity for Potency: A primary strategy is to increase the net positive charge of the peptide. This is typically achieved by substituting neutral or even hydrophobic amino acids on the hydrophilic face of the α-helix with cationic residues like lysine. dovepress.commdpi.com This enhances the initial electrostatic attraction to negatively charged bacterial membranes, often leading to a significant boost in antimicrobial activity. nih.govfrontiersin.org

Optimizing Amphipathicity: The helical wheel projection is a critical tool in rational design, allowing researchers to visualize how substitutions will affect the peptide's amphipathic character. nih.govresearchgate.net Modifications are made to preserve or enhance the separation of polar and non-polar domains, which is crucial for the membrane-disrupting mechanism.

Improving Stability with Non-standard Amino Acids: Natural peptides can be susceptible to degradation by proteases in the body. A sophisticated design principle involves the site-specific substitution of standard L-amino acids with their D-isomers. mdpi.comresearchgate.net This can make the peptide more resistant to enzymatic breakdown, increasing its half-life and bioavailability, while in some cases also improving its antimicrobial profile and reducing cytotoxicity. mdpi.com

By applying these principles, researchers have successfully transformed weakly active natural phylloseptins into potent antimicrobial agents with broader activity spectra and improved safety profiles, demonstrating the power of rational design in developing the next generation of peptide-based antibiotics. mdpi.comfrontiersin.org

Biological Activities of Phylloseptin 1 in in Vitro and Non Human in Vivo Models

Antimicrobial Spectrum and Efficacy of Phylloseptin-1

This compound exhibits a broad spectrum of antimicrobial activity, effectively targeting various microorganisms, including bacteria and fungi. nih.govnih.gov Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. capes.gov.brplos.org

Antibacterial Activities of this compound (Gram-positive and Gram-negative Bacteria)

This compound has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govcapes.gov.br Studies have reported its efficacy against clinically relevant pathogens. For instance, it displays high potency against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 5 µM. nih.gov Research has also documented its strong effect against other Gram-positive bacteria. capes.gov.brird.fr

While generally more effective against Gram-positive bacteria, this compound also exhibits activity against Gram-negative bacteria, although sometimes at higher concentrations. capes.gov.brird.frfrontiersin.org For example, one study noted a significant difference in its potency against Escherichia coli compared to Staphylococcus aureus. ird.fr The antibacterial action of phylloseptins is linked to their cationic nature, which facilitates interaction with the negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis. plos.orgfrontiersin.org

BacteriaMIC (µM)Reference
Staphylococcus aureus5 nih.gov
Escherichia coli80 ird.fr
Gram-positive strains1.56 - 6.25 plos.org

Antifungal Properties of this compound (e.g., Candida albicans)

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. nih.gov It is effective against the opportunistic yeast Candida albicans, a common cause of fungal infections in humans. frontiersin.org The antifungal action, similar to its antibacterial mechanism, is believed to involve the disruption of the fungal cell membrane. nih.gov

Antiviral Effects of this compound (if documented in academic literature)

While the primary focus of research on this compound has been on its antibacterial, antifungal, and antiparasitic activities, some members of the broader antimicrobial peptide family have been shown to possess antiviral properties. nih.gov However, specific documentation of the antiviral effects of this compound in the provided academic literature is limited.

Anti-Biofilm Activities of this compound

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antibiotics. This compound has shown promising activity against bacterial biofilms. nih.govnih.gov It has been found to be effective in eradicating biofilms of Staphylococcus aureus at a minimal biofilm eradication concentration (MBEC) of 5 µM, which is the same as its MIC for planktonic (free-floating) cells of the same organism. nih.gov This suggests that this compound can effectively target bacteria within the protective biofilm structure.

Antiparasitic Activities of this compound

Perhaps one of the most extensively studied biological activities of this compound is its potent effect against various protozoan parasites. nih.govnih.govrepec.org

Leishmanicidal Activity of this compound (Leishmania amazonensis, L. infantum, L. major, L. braziliensis)

This compound has demonstrated significant leishmanicidal activity against several species of Leishmania, the protozoan parasites responsible for leishmaniasis. nih.govplos.orgrepec.org This activity has been observed against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite. nih.govnih.gov

In vitro studies have shown:

Against Leishmania amazonensis : this compound is effective against both promastigotes and intracellular amastigotes. nih.govnih.govembrapa.br It can significantly reduce the number of infected macrophages and the number of amastigotes per cell in a dose-dependent manner. nih.govnih.gov At a concentration of 32 µM, it reduced the infection index of macrophages by 96%. nih.govresearchgate.net

Against Leishmania infantum, Leishmania major, and Leishmania braziliensis : this compound is highly potent against the promastigote stages of these species, with IC50 values (the concentration required to inhibit 50% of parasite growth) ranging from 13 to 22 µM. plos.orgird.fr

The leishmanicidal mechanism of this compound is thought to involve the disruption of the parasite's cell membrane. embrapa.brupf.edu The peptide's cationic properties allow it to interact with the negatively charged surface of the Leishmania cell membrane, leading to permeabilization and eventual lysis of the parasite. nih.gov

Leishmania SpeciesStageActivityConcentrationReference
L. amazonensisPromastigoteAntileishmanial activity0.5 µg/mL nih.govembrapa.br
L. amazonensisAmastigote96% reduction in infection index32 µM nih.govresearchgate.net
L. infantumPromastigoteIC5013-22 µM plos.orgird.fr
L. majorPromastigoteIC5013-22 µM plos.orgird.fr
L. braziliensisPromastigoteIC5013-22 µM plos.orgird.fr

Antiplasmodial Activity of this compound (Plasmodium falciparum)

This compound has demonstrated notable in vitro activity against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria in humans. Research has shown that PS-1 can inhibit the growth of the parasite in a dose-dependent manner.

The antiplasmodial effect of this compound becomes evident at a concentration of 16 μg/mL. nih.govnih.gov When the concentration is increased to 64 μg/mL, its activity is comparable to that of artesunate, a standard antimalarial drug. nih.govnih.gov Further studies have indicated that at a concentration of 128 μg/mL, following a 72-hour incubation period, this compound can achieve a 97% inhibition of P. falciparum growth. embrapa.br The significant antiparasitic activity of PS-1, coupled with its low toxicity to mammalian cells, positions it as a promising candidate for further investigation in the development of new antimalarial therapies. nih.govnih.gov

**Table 1: Antiplasmodial Activity of this compound against *Plasmodium falciparum***

Concentration (μg/mL) Incubation Time (hours) % Inhibition of Parasite Growth Reference
16 Not Specified Evident Effect nih.govnih.gov
64 Not Specified Comparable to Artesunate nih.govnih.gov
128 72 97% embrapa.br

Trypanocidal Activity of this compound (Trypanosoma cruzi)

The trypanocidal activity of the phylloseptin family of peptides against Trypanosoma cruzi, the causative agent of Chagas disease, has been documented. However, the specific efficacy of this compound against this parasite is a subject that requires careful consideration of the available evidence.

Studies have identified other members of the phylloseptin family, such as PS-4 and PS-5, as possessing anti-protozoan activity with an IC50 of approximately 5 μM for Trypanosoma cruzi. embrapa.br Similarly, phylloseptin-7 (B1576942) and phylloseptin-8 have been reported to exhibit trypanocidal activity. nih.govnih.gov These peptides are thought to act by disrupting the plasma membrane of the parasite. nih.gov

In contrast, research that characterized a novel family of phylloseptins, including this compound, indicated that while PS-4 and PS-5 showed anti-Trypanosoma cruzi activity, PS-1 and PS-2 had negligible effects on the parasite. embrapa.br This suggests that while the phylloseptin peptide family as a whole shows promise against T. cruzi, this compound itself may not be a primary candidate for direct trypanocidal action.

Cytotoxic and Anti-proliferative Activities of this compound in Non-Human Mammalian Cell Lines

A crucial aspect of evaluating the therapeutic potential of any antimicrobial peptide is its effect on host cells. Studies on this compound have consistently demonstrated its low cytotoxicity towards mammalian cells at concentrations where it is effective against pathogens. nih.govnih.gov

The toxicity of this compound has been evaluated using mouse peritoneal macrophages. embrapa.br These studies revealed that the peptide only exhibited some degree of toxicity at very high concentrations. embrapa.br Specifically, a reduction in the percentage of adherent cells was observed at a concentration of 200 μg/mL, and a decrease in cell viability was noted at 300 μg/mL. embrapa.br It is important to highlight that these concentrations are significantly higher than those required for its antiprotozoal activities. embrapa.br In fact, at the range of its antiprotozoal activity, an absence of toxicity to mammalian cells has been reported. embrapa.br

While other phylloseptin peptides, such as Phylloseptin-PV1 and Phylloseptin-PBa, have shown anti-proliferative activity against various cancer cell lines, specific data on the anti-proliferative effects of this compound on non-human mammalian cell lines is limited. nih.govfrontiersin.orgmdpi.com

Table 2: Cytotoxic Effects of this compound on Mouse Peritoneal Macrophages

Concentration (μg/mL) Observed Effect Reference
200 Reduction in the percentage of adherent cells embrapa.br
300 Reduction in cell viability embrapa.br

Synthetic Methodologies and Peptide Engineering of Phylloseptin 1

Solid-Phase Peptide Synthesis (SPPS) for Phylloseptin-1 and its Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing this compound and its analogs. frontiersin.orgdovepress.comnih.govresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process is typically automated and utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. frontiersin.orgnih.govmdpi.com

The synthesis process begins with an F-moc-Rink-Amide-MBHA resin, which provides the C-terminal amidation characteristic of natural this compound. nih.govmdpi.com The Fmoc protecting group on the resin is removed, and the first amino acid is coupled. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. frontiersin.org Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of peptide bonds. mdpi.comnih.gov

Once the full peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) mixed with scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. frontiersin.orgnih.govmdpi.com The crude peptide is then precipitated, usually with cold diethyl ether, and lyophilized to obtain a solid powder. frontiersin.orgnih.govnih.gov This same fundamental SPPS methodology is employed for creating analogs of PS-1, where specific amino acids are substituted to investigate the impact of properties like charge and hydrophobicity on the peptide's activity. dovepress.comresearchgate.net

Advanced Purification and Characterization Techniques for Synthetic this compound

Following synthesis, the crude this compound peptide requires purification to remove impurities and truncated sequences. The primary method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgdovepress.comnih.govresearchgate.netmdpi.comembrapa.br The crude peptide is dissolved in a suitable solvent and loaded onto a C18 column. frontiersin.orgembrapa.br A gradient of increasing organic solvent concentration, typically acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA), is used to elute the peptides. embrapa.brird.fr Fractions are collected and those containing the pure peptide are identified and lyophilized. embrapa.br The purity of the final product is often re-assessed using analytical RP-HPLC. ird.fr

The identity and purity of the synthesized and purified this compound are confirmed using several analytical techniques. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a key tool used to verify the molecular mass of the peptide, ensuring it matches the theoretical mass of the desired sequence. frontiersin.orgmdpi.commdpi.comird.fr Electrospray ionization (ESI) mass spectrometry is also utilized for this purpose. nih.gov To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) fragmentation can be employed. mdpi.com Additionally, techniques like automated Edman degradation can provide direct sequencing information. embrapa.br For structural studies, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the peptide's interaction with membranes. nih.gov

Table 1: Techniques for Purification and Characterization of Synthetic this compound

TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification of the crude synthetic peptide.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass SpectrometryConfirmation of the molecular mass of the purified peptide.
Electrospray Ionization (ESI) Mass SpectrometryAlternative method for confirming molecular mass.
Tandem Mass Spectrometry (MS/MS)Verification of the amino acid sequence through fragmentation analysis.
Automated Edman DegradationDirect sequencing of the peptide.
Solid-State Nuclear Magnetic Resonance (NMR) SpectroscopyStructural analysis, particularly in membrane environments.

Recombinant Expression Systems for this compound Production (if applicable)

While solid-phase peptide synthesis is the dominant method for producing this compound for research, the potential for recombinant expression exists. However, the available scientific literature does not provide significant evidence of this method being widely applied for this compound production. In one study, the cDNA encoding a Phylloseptin-PBa precursor was cloned and sequenced, which is a foundational step for recombinant production. mdpi.com This process involved creating a cDNA library from the frog's skin secretion, followed by PCR amplification and cloning into a vector for sequencing. mdpi.com While this demonstrates the feasibility of obtaining the genetic sequence, the subsequent steps of expressing and purifying the active peptide from a host system like bacteria or yeast are not detailed for this compound in the provided context.

Design and Synthesis of this compound Hybrid Peptides and Conjugates (for research purposes)

The design and synthesis of hybrid peptides and conjugates based on the this compound scaffold are areas of active research aimed at enhancing its therapeutic properties or understanding its mechanism of action. One approach involves creating hybrid peptides by combining sequences from different antimicrobial peptides. For instance, a synthetic cecropin (B1577577) A-melittin hybrid peptide has been studied for its antiparasitic activity. upf.edu

Another strategy involves the synthesis of conjugates. For example, a study describes the coupling of a modified antimicrobial peptide to polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to potentially improve its stability and pharmacokinetic profile. dntb.gov.ua The synthesis of these modified peptides follows the same fundamental principles of SPPS, allowing for the incorporation of non-natural amino acids or other chemical moieties at specific positions within the peptide sequence. These engineered peptides are then subjected to the same rigorous purification and characterization techniques as the native peptide to ensure their identity and purity before biological evaluation.

Computational and Bioinformatic Approaches in Phylloseptin 1 Research

Homology Modeling and De Novo Structure Prediction for Phylloseptin-1 and Analogs

The three-dimensional structure of a peptide is critical to its function. Computational modeling offers a viable alternative to often complex and time-consuming experimental methods like NMR spectroscopy or X-ray crystallography.

Homology Modeling , also known as comparative modeling, constructs a 3D model of a target protein or peptide based on its sequence similarity to a known experimental structure (the "template"). medcraveonline.comejosdr.com This method operates on the principle that proteins with similar sequences tend to adopt similar three-dimensional structures. ejosdr.com For this compound and its analogs, homology modeling can be employed when a structurally related phylloseptin's coordinates are available in a database like the Protein Data Bank (PDB). ejosdr.com The process involves aligning the target sequence with the template, followed by building the model and refining it to ensure it adheres to stereochemical principles. medcraveonline.com For instance, the SWISS-MODEL server is a bioinformatics tool that has been used for predicting the secondary structure of novel phylloseptins. mdpi.com

De Novo Structure Prediction , or ab initio modeling, predicts the tertiary structure of a peptide from its amino acid sequence alone, without relying on a homologous template. wikipedia.org This approach is particularly useful for peptides that lack structurally resolved homologs. wikipedia.orgresearchgate.net De novo methods are computationally intensive but are essential for truly novel peptide structures. wikipedia.org These methods often involve calculating the potential energy of different conformations and searching for the one with the lowest energy, which is presumed to be the native state.

For many phylloseptin peptides, including newly discovered ones and their synthetic analogs, a combination of these computational approaches is often used. mdpi.comdovepress.com Helical wheel projections, which visualize the amphipathic nature of alpha-helical peptides, are a common and simple predictive tool used alongside more complex modeling. dovepress.comembrapa.brresearchgate.net These projections help to understand how the peptide will orient itself within a lipid membrane. embrapa.br

Table 1: Computational Tools and Methods for this compound Structure Prediction

Method Principle Application to this compound & Analogs Key Considerations
Homology Modeling Predicts structure based on a known homologous template. medcraveonline.comejosdr.com Used when structures of other phylloseptin family members are known. mdpi.com Accuracy is highly dependent on the sequence identity and quality of the template structure. medcraveonline.com
De Novo Prediction Predicts structure from the amino acid sequence without a template. wikipedia.org Applied for novel phylloseptin analogs with unique sequences. Computationally demanding; accuracy can be lower for larger, more complex peptides. wikipedia.org
Secondary Structure Prediction Algorithms like GOR4 predict regions of α-helix, β-sheet, etc. mdpi.com Used to predict the high α-helical content typical of phylloseptins in membrane environments. mdpi.comembrapa.br Provides a general overview of structural elements, not the full 3D fold.

| Helical Wheel Projection | Visualizes the distribution of hydrophobic and hydrophilic residues in an α-helix. dovepress.com | Demonstrates the amphipathic character crucial for membrane interaction. embrapa.brresearchgate.net | A simplified 2D representation, not a 3D structural model. |

Molecular Dynamics Simulations of this compound Interactions with Membranes and Target Proteins

Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. mdpi.com This allows researchers to observe the dynamic behavior of this compound and its analogs as they interact with biological systems at an atomic level. mdpi.comrsc.org

MD simulations have been crucial in elucidating the mechanism by which phylloseptins interact with and disrupt microbial membranes. researchgate.netird.frresearchgate.net These simulations can model the peptide's approach, binding, and insertion into lipid bilayers that mimic bacterial or host cell membranes. rsc.org By simulating different lipid compositions (e.g., zwitterionic vs. anionic), researchers can understand the peptide's selectivity. rsc.orgird.fr For example, simulations can show how cationic residues on this compound preferentially interact with the negatively charged components of bacterial membranes. researchgate.net These studies often track key parameters like membrane thickness, lipid order, and the depth of peptide insertion to quantify the disruptive effects. rsc.org

While direct MD simulation studies focusing specifically on this compound interacting with a specific target protein are less common, the methodology is widely applied in drug discovery to study peptide-protein interactions. mdpi.comnih.gov Such simulations could be used to model the binding of this compound to potential intracellular targets, providing insights into binding stability, conformational changes induced upon binding, and the key residues involved in the interaction. nih.gov The stability of the peptide-protein complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. nih.govjapsonline.com

Ligand-Target Docking Studies for this compound

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target, e.g., a bacterial protein or membrane). nih.govresearchgate.net The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. jptcp.com

In the context of this compound, docking studies can be used in several ways:

Membrane Docking: To predict how the peptide initially associates with the surface of a lipid bilayer. For instance, simulations of a phylloseptin analog with an E. coli membrane model predicted insertion into the lipid bilayer for the α-helical form of the peptide. researchgate.net

Protein-Peptide Docking: To screen for potential intracellular or membrane-bound protein targets. asiapharmaceutics.info This involves docking the this compound structure against a library of known protein structures to identify those with the highest binding affinity. jptcp.comasiapharmaceutics.info

Lead Optimization: To guide the design of this compound analogs with improved binding to a specific target. By understanding the binding mode, researchers can make targeted amino acid substitutions to enhance interactions.

Docking software uses scoring functions to rank different binding poses. nih.gov While these methods are powerful for generating hypotheses, the results are often validated with more rigorous techniques like MD simulations or experimental assays. japsonline.com

Phylogenetic Analysis and Evolutionary Conservation of this compound Family

Phylogenetic analysis is a method used to study the evolutionary history and relationships among individuals or groups of organisms, or in this case, a family of peptides. nih.govfree.fr For the phylloseptin family, this involves comparing the amino acid or gene sequences of different phylloseptin peptides isolated from various frog species. researchgate.netmdpi.com

These analyses have revealed several key aspects of phylloseptin evolution:

Conserved Precursor Structure: The biosynthetic precursors of phylloseptins show a high degree of evolutionary conservation, particularly in the signal peptide region. mdpi.comnih.gov This suggests a common ancestral origin for the peptide family. nih.gov

Divergent Mature Peptides: In contrast to the conserved precursor, the sequence of the mature peptide is highly variable. nih.gov This diversity is thought to be an evolutionary strategy to combat a wide and ever-changing spectrum of microbial threats. mdpi.com

Convergent Evolution: The signal peptides of antimicrobial peptides in anurans may have evolved convergently on at least three separate occasions, indicating strong selective pressure for this defense system. researchgate.net

Structural Motifs: Despite sequence variability, certain structural motifs are highly conserved across the family, such as the N-terminal "FLSLIP" sequence and C-terminal amidation. mdpi.comdovepress.com Phylogenetic analysis helps to identify these functionally important and evolutionarily constrained residues. nih.gov

By constructing phylogenetic trees, researchers can visualize the evolutionary relationships between different phylloseptins, such as this compound from Phyllomedusa sauvagei and its orthologs in other Phyllomedusa species. researchgate.netmdpi.com This provides a framework for understanding how new phylloseptins with potentially novel activities have arisen. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound (PS-1)
Phylloseptin-2 (PS-2)
Phylloseptin-3 (PS-3)
Phylloseptin-7 (B1576942)
Phylloseptin-8
Phylloseptin-PBa
Phylloseptin-PTa
Phylloseptin-PHa
Phylloseptin-Du (PS-Du)
Phylloseptin-Co (PS-Co)
Phylloseptin-TO2 (PSTO2)
Doxorubicin
Orlistat
Beta-sitosterol
Kaempferol
Gallocatechin gallate
Donepezil
Galantamine
Tacrine
Harmine
Coumarin
Berberine
Indole
Resveratrol

Future Perspectives and Emerging Research Avenues for Phylloseptin 1

Exploration of Novel Biological Activities Beyond Current Understanding

While initially recognized for its potent antimicrobial properties against Gram-positive and Gram-negative bacteria, research has expanded to investigate other potential therapeutic applications for Phylloseptin-1. embrapa.brfrontiersin.org Emerging studies indicate that its bioactivity is not limited to antibacterial effects, with significant findings in anticancer and antiparasitic research.

Recent investigations have revealed that phylloseptins, including analogues of this compound, exhibit cytostatic and antiproliferative effects against various cancer cell lines. nih.govfrontiersin.org For instance, Phylloseptin-PBa has demonstrated selective cytotoxicity against lung cancer (H460), prostate cancer (PC3), and neurospongioma (U251MG) cell lines, while showing lower toxicity to normal human microvessel endothelial cells (HMEC-1). mdpi.com Similarly, Phylloseptin-PV1 showed antiproliferative activity against H157, MCF-7, and U251MG cancer cell lines. frontiersin.org This selective action against cancerous cells suggests a potential new frontier for this compound in oncology.

Furthermore, the antiparasitic activity of this compound is a significant area of novel exploration. The peptide has shown potent leishmanicidal activity, affecting both the promastigote and amastigote stages of Leishmania species. plos.orgnih.govmdpi.com Studies have demonstrated its effectiveness against Leishmania amazonensis, Leishmania infantum, Leishmania major, and Leishmania braziliensis. plos.orgird.frembrapa.br At very low concentrations, this compound's leishmanicidal effect is comparable to that of standard drugs, highlighting its potential as a candidate for new anti-leishmanial therapies. nih.govembrapa.br Additionally, some phylloseptins have demonstrated activity against other protozoan parasites like Trypanosoma cruzi and Plasmodium falciparum, the causative agents of Chagas disease and malaria, respectively. plos.orgird.frembrapa.br

Novel Biological ActivityTarget Organism/Cell LineKey FindingsReference
AnticancerH157, H460, PC3, U251MG, MCF-7Demonstrates selective cytotoxicity and anti-proliferative effects against various cancer cell lines with lower impact on normal cells. nih.govfrontiersin.orgmdpi.com
Antiparasitic (Leishmanicidal)Leishmania amazonensis, L. infantum, L. major, L. braziliensisEffective against both promastigote and amastigote stages; activity is comparable to standard treatments at low concentrations. plos.orgnih.govmdpi.comird.frembrapa.br
Antiparasitic (Trypanocidal)Trypanosoma cruziSome phylloseptins show activity against the parasite responsible for Chagas disease. embrapa.brplos.org
Antiparasitic (Antimalarial)Plasmodium falciparumIn vitro activity demonstrated against the parasite that causes malaria. plos.orgird.frembrapa.br

Development of Advanced Research Tools and Methodologies for this compound Studies

Advancements in research methodologies are crucial for a deeper understanding of this compound's structure-function relationship and for optimizing its therapeutic potential. nih.gov The development of sophisticated tools allows for detailed characterization and rational design of more effective and stable analogues. researchgate.net

Key methodologies currently employed include:

Solid-Phase Peptide Synthesis (SPPS): This technique is fundamental for producing synthetic replicates of this compound and its designed analogues, enabling researchers to obtain the quantities needed for functional bioassays. frontiersin.orgmdpi.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is essential for the purification of both naturally isolated and synthetically produced this compound, ensuring a high degree of purity for subsequent analysis. nih.govmdpi.comnih.gov

Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS are used for the precise determination of molecular mass and for primary structure confirmation through MS/MS fragmentation sequencing. mdpi.commdpi.comnih.gov

Spectroscopy: Circular Dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide, revealing its tendency to form an α-helical conformation in membrane-mimicking environments. mdpi.complos.orgnih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure and membrane interactions of phylloseptins. nih.gov

A significant methodological advancement is the rational design of this compound analogues. By substituting specific amino acids, researchers can create cationicity-enhanced versions or diastereomers (using D-lysine instead of L-lysine). nih.govresearchgate.net These modifications have been shown to significantly increase antimicrobial activity and, crucially, enhance bioavailability and stability by making the peptides less susceptible to degradation by proteases. nih.govresearchgate.net

Tool/MethodologyApplication in this compound ResearchReference
Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis of this compound and its analogues for functional studies. frontiersin.orgmdpi.comresearchgate.net
RP-HPLCPurification of natural and synthetic peptides. nih.govmdpi.comnih.gov
MALDI-TOF MS / MS/MSMolecular mass determination and primary sequence confirmation. mdpi.commdpi.comnih.gov
Circular Dichroism (CD) SpectroscopyAnalysis of secondary structure (e.g., α-helicity). mdpi.complos.orgnih.gov
Nuclear Magnetic Resonance (NMR)Determination of 3D structure and membrane interaction topology. nih.gov
Rational Peptide DesignCreation of analogues with enhanced cationicity and stability (e.g., D-amino acid substitution). nih.govresearchgate.net

Synergistic Effects of this compound with Other Bioactive Compounds

The investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, represents a promising strategy to enhance therapeutic efficacy and combat drug resistance. While specific studies on the synergistic effects of this compound are emerging, research on other antimicrobial peptides (AMPs) provides a strong rationale for this approach. frontiersin.org

For example, the well-documented synergistic interaction between the frog-derived peptides magainin 2 and PGLa demonstrates that such combinations can lead to a dramatic increase in antimicrobial potency. frontiersin.org This cooperative behavior often involves mechanisms where one peptide facilitates the membrane-disrupting action of the other. frontiersin.org Exploring similar pairings for this compound with other AMPs or even with conventional antibiotics could lead to potent combination therapies. Such therapies may require lower concentrations of each agent, potentially reducing toxicity and minimizing the development of resistance.

One emerging area where the synergistic potential of this compound is being considered is in paratransgenesis strategies to control vector-borne diseases like leishmaniasis. uq.edu.au This approach involves genetically modifying symbiotic bacteria from the disease vector (e.g., a sandfly) to express anti-parasitic molecules like this compound. The peptide would then act synergistically within the sandfly gut to eliminate the Leishmania parasite, preventing its transmission to humans. uq.edu.au

Integration of this compound Research with Omics Technologies (e.g., Peptidomics, Proteomics)

The integration of "omics" technologies has revolutionized the discovery and characterization of novel bioactive peptides from natural sources. numberanalytics.com Peptidomic and proteomic analyses are particularly powerful tools in the study of this compound and other peptides from amphibian skin secretions. nih.govnih.gov

Peptidomics , the comprehensive study of all peptides in a biological sample, is central to the initial discovery phase. nih.gov This approach typically combines RP-HPLC for separation with mass spectrometry for identification. researchgate.net It allows researchers to rapidly screen the complex mixture of molecules in frog skin secretions to identify novel phylloseptins and characterize their primary structures, including post-translational modifications like C-terminal amidation, which is critical for their activity. nih.govmdpi.com

Proteomics , which studies the entire set of proteins, complements peptidomics by allowing for the identification of the precursor proteins from which the mature peptides are cleaved. nih.gov By analyzing the transcriptome (via cDNA cloning) and the proteome, scientists can deduce the full precursor sequence, which includes a signal peptide, an acidic spacer region, and the mature peptide domain. nih.govresearchgate.net This integrated "shotgun" cloning and peptidomic/proteomic approach has been instrumental in identifying numerous phylloseptin family members. nih.govmdpi.com These omics-based strategies provide a holistic view, linking the genetic blueprint to the final, active peptide, and can reveal variations in peptide expression related to factors like the animal's age. nih.gov

Challenges and Opportunities in Pre-clinical Translational Research of this compound

Translating a promising peptide like this compound from a laboratory discovery to a clinical application is a complex process fraught with challenges, often referred to as crossing the "valley of death" in drug development. futurebridge.com However, overcoming these hurdles presents significant opportunities for creating next-generation therapeutics. nih.govresearchgate.net

Challenges:

Toxicity and Hemolytic Activity: A primary concern for many AMPs, including some phylloseptins, is their potential to lyse mammalian red blood cells (hemolysis) and exhibit cytotoxicity against host cells. frontiersin.orgmdpi.com While some phylloseptins show low hemolytic activity at their effective antimicrobial concentrations, this remains a critical parameter to optimize for systemic applications. frontiersin.org

Stability and Bioavailability: Natural peptides are often susceptible to rapid degradation by proteases in the body, leading to poor stability and low bioavailability. nih.govresearchgate.net This can limit their therapeutic effectiveness, particularly when administered systemically.

Predictive Preclinical Models: The lack of animal models that accurately predict human responses remains a major hurdle in translational research for many diseases. nih.gov Developing and validating relevant in vivo models for infection and disease is crucial for evaluating the efficacy and safety of this compound. frontiersin.org

Cost and Scalability: The chemical synthesis of peptides can be expensive, which may pose a challenge for large-scale production and commercial viability. researchgate.net

Opportunities:

Rational Drug Design: The challenges of toxicity and stability can be addressed through rational peptide design. As mentioned, creating analogues with D-amino acid substitutions or other modifications can enhance protease resistance and improve the therapeutic index. nih.govresearchgate.net

Addressing Unmet Medical Needs: The rise of multidrug-resistant pathogens has created a critical need for new classes of antibiotics. mdpi.com this compound, with its membrane-disrupting mechanism of action, is less likely to induce resistance compared to conventional antibiotics, representing a major opportunity. embrapa.br

Broad-Spectrum Potential: The expanding portfolio of known biological activities, including anticancer and antiparasitic effects, opens up a wide range of potential therapeutic applications beyond bacterial infections. nih.govembrapa.br

Advancing Translational Science: Overcoming the specific challenges associated with this compound will contribute to the broader field of translational science, developing new paradigms and technologies that can be applied to other peptide-based therapeutics. nih.govleicabiosystems.com

The journey of this compound from frog skin to pharmacy is emblematic of the broader challenges and immense promise of translational research. futurebridge.comxiahepublishing.com Continued innovation in peptide chemistry, omics technologies, and preclinical modeling will be essential to fully realize its therapeutic potential.

Q & A

Basic: What experimental methodologies are recommended for characterizing the antimicrobial activity of Phylloseptin-1 in vitro?

Answer:
In vitro characterization typically involves minimum inhibitory concentration (MIC) assays using standardized bacterial/fungal strains. Protocols should include:

  • Dilution series : Test peptide concentrations across a logarithmic range (e.g., 0.5–128 µg/mL) in broth microdilution plates .
  • Control groups : Use positive controls (e.g., polymyxin B) and vehicle controls (e.g., saline) to validate assay conditions .
  • Endpoint measurement : Optical density (OD600) or colony-forming unit (CFU) counts after 18–24 hours incubation.
  • Reproducibility : Triplicate experiments with statistical analysis (e.g., mean ± SEM) to ensure robustness .

Basic: How should researchers design in vivo studies to assess this compound's systemic toxicity?

Answer:
Key considerations include:

  • Dosage : Administer a bolus dose (e.g., 4 mg/kg in mice) intravenously, exceeding therapeutic levels to evaluate safety margins .
  • Endpoints : Histopathological analysis of major organs (liver, kidney, spleen, lung) and hematological profiling (e.g., ALT, creatinine, CBC) .
  • Timeframe : Acute toxicity studies over 24–72 hours, with longitudinal monitoring for delayed effects .
  • Ethical compliance : Follow institutional guidelines for humane endpoints and sample sizes, as per ’s framework for participant selection and ethical review.

Advanced: How can researchers reconcile discrepancies between in vitro cytotoxicity and in vivo safety profiles of this compound?

Answer:
Discrepancies often arise from:

  • Concentration gradients : In vitro assays may use supra-physiological doses, whereas in vivo systems distribute peptides dynamically .
  • Physiological buffers : Serum proteins in vivo may neutralize cationic peptides, reducing cytotoxicity .
  • Model limitations : Primary cell lines or 3D organoids better mimic in vivo conditions than immortalized cell lines.
    Methodological adjustments :
  • Compare peptide stability (e.g., serum degradation assays) .
  • Use advanced imaging (e.g., confocal microscopy) to track tissue-specific accumulation .

Advanced: What strategies optimize the stability and bioavailability of this compound in preclinical models?

Answer:

  • Structural modifications : Cyclization or D-amino acid substitution to resist proteolytic degradation .
  • Formulation : Encapsulation in liposomes or nanoparticles to prolong half-life .
  • Pharmacokinetic profiling : Measure plasma concentration-time curves post-administration using HPLC/MS .
  • Tissue penetration assays : Evaluate biodistribution via fluorescent tagging in target organs .

Basic: What are the critical controls required when evaluating this compound's antimicrobial specificity?

Answer:

  • Negative controls : Vehicle-only treatments and non-antimicrobial peptides.
  • Positive controls : Clinically approved antimicrobials (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
  • Host cell cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) to calculate selectivity indices .
  • Reference strains : Include ATCC strains and multidrug-resistant isolates for comparative analysis .

Advanced: How should dose-response relationships be systematically analyzed in this compound efficacy studies?

Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
  • Synergy testing : Check combinatory effects with conventional antibiotics using checkerboard assays .
  • Threshold identification : Determine the minimal bactericidal concentration (MBC) via subculture from MIC assays .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups, ensuring p-values <0.05 .

Basic: What spectroscopic techniques are essential for validating this compound’s structural integrity post-synthesis?

Answer:

  • Mass spectrometry (MS) : Confirm molecular weight and purity (>95%) .
  • Circular dichroism (CD) : Assess secondary structure (e.g., α-helical content) in membrane-mimetic environments .
  • NMR spectroscopy : Resolve tertiary structure in solution, critical for mechanism-of-action studies .

Advanced: What computational approaches support the rational design of this compound analogs with enhanced activity?

Answer:

  • Molecular dynamics (MD) : Simulate peptide-membrane interactions to optimize hydrophobicity and charge distribution .
  • Machine learning : Train models on peptide libraries to predict antimicrobial efficacy and toxicity .
  • Docking studies : Identify binding motifs with bacterial lipid bilayers or host cell receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.